methyl 3-(5-{[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(5-{[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic heterocyclic compound characterized by a quinazoline-dione core modified with a carbamoyl-pentyl side chain and a 4-methylpiperidinylpropyl substituent.
Properties
IUPAC Name |
methyl 3-[6-[3-(4-methylpiperidin-1-yl)propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O5/c1-18-10-15-28(16-11-18)13-6-12-26-22(30)7-4-3-5-14-29-23(31)20-9-8-19(24(32)34-2)17-21(20)27-25(29)33/h8-9,17-18H,3-7,10-16H2,1-2H3,(H,26,30)(H,27,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKROSPHQIJYYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(5-{[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential pharmacological applications. Its structure includes a tetrahydroquinazoline core, which is known for various biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
- Molecular Formula: C25H36N4O5
- Molecular Weight: 472.6 g/mol
- Purity: Typically 95% .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Enzyme Inhibition
Studies on related compounds suggest that this compound may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are valuable in treating conditions like Alzheimer's disease. For example, a related compound showed an IC50 value of 46.42 µM against BChE .
Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial properties of quinazoline derivatives, several compounds were tested against common pathogens including Escherichia coli and Staphylococcus aureus. Results indicated that compounds with higher lipophilicity exhibited better antibacterial activity . This suggests that this compound may also exhibit similar properties due to its structural characteristics.
Study 2: Enzyme Inhibition Analysis
A comparative analysis of various tetrahydroquinazoline derivatives revealed that modifications at the piperidine position enhanced enzyme inhibition potential. The study highlighted that structural variations could significantly affect binding affinity and inhibitory potency towards AChE and BChE .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of compounds with overlapping features:
Tetrahydroquinazoline Derivatives
- Compound from Advanced Pharmaceutical Bulletin (2017): The study isolated Zygocaperoside and Isorhamnetin-3-O glycoside from Zygophyllum fabago roots. Although these compounds lack the quinazoline-dione core, their isolation and structural elucidation via NMR and UV spectroscopy (Tables 1 and 2) highlight methodologies applicable to analyzing the queried compound. Key Difference: The queried compound’s synthetic origin and complex substituents (e.g., 4-methylpiperidine) contrast with the natural flavonoid glycosides in this study.
Imidazo[1,2-a]pyridine Derivatives
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): This compound, described in Organic & Biomolecular Chemistry (2017), shares a tetrahydroheterocyclic core (imidazopyridine vs. quinazoline-dione) and ester functional groups. Key data include: Melting Point: 243–245°C Spectral Data: $^1$H NMR (δ 1.19–7.56 ppm), $^{13}$C NMR (δ 14.6–164.2 ppm), and HRMS (m/z 555.1773 [M+H]$^+$) . Comparison: The queried compound’s 4-methylpiperidine side chain may enhance lipophilicity and bioavailability compared to 1l’s nitrophenyl and phenethyl groups.
General Structural Analogues
- Spectral Data Reference :
The book Tables of Spectral Data for Structure Determination of Organic Compounds (Pretsch et al., 2013) provides standardized NMR and IR data for quinazoline derivatives. For example:
Recommendations for Future Research
- Targeted Synthesis and Characterization : Utilize methodologies from –3 to synthesize the compound and acquire $^1$H/$^{13}$C NMR, HRMS, and X-ray crystallography data.
- Biological Screening: Test for activity against kinases, proteases, or GPCRs, given structural similarities to known inhibitors.
- Comparative QSAR Studies : Model the 4-methylpiperidine moiety’s contribution to binding affinity versus simpler alkyl chains in analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
